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Compound of Interest

Compound Name: Methylcodeine

Cat. No.: B1237632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and

development professionals. Methylcodeine is a controlled substance in many jurisdictions, and

its handling and use are subject to strict regulations. All research should be conducted in

compliance with local, national, and international laws and guidelines.

Introduction
Methylcodeine, also known as 6-O-methylcodeine or codeine methyl ether, is a semi-

synthetic opioid derivative.[1][2][3][4] As an analogue of codeine, it is of significant interest to

researchers for its potential analgesic and antitussive properties. Understanding the initial

safety and toxicity profile of methylcodeine is a critical prerequisite for any further drug

development activities. This technical guide provides a summary of the available preclinical

safety data, outlines standard experimental protocols for toxicity assessment, and visualizes

key cellular pathways and experimental workflows.

Due to the limited availability of direct toxicological data for methylcodeine, this guide also

includes data for codeine as a comparator to provide a relevant toxicological context.
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Property Value Source

Chemical Formula C₁₉H₂₃NO₃ [1][4]

Molecular Weight 313.39 g/mol [1][4]

CAS Number 2859-16-7 [1]

Appearance White crystalline powder -

Melting Point 140-141 °C [4]

Pharmacokinetics and Metabolism
The metabolism of methylcodeine is anticipated to occur primarily in the liver.[1][2] Similar to

codeine, it may undergo oxidative metabolism.[1] It has been suggested that methylcodeine
could be a prodrug that is converted to morphine, a more potent opioid, through enzymatic

cleavage.[1]

The major metabolic pathways for the closely related compound, codeine, involve O-

demethylation to morphine (catalyzed by CYP2D6), N-demethylation to norcodeine (catalyzed

by CYP3A4), and glucuronidation to codeine-6-glucuronide (catalyzed by UGT2B7).[5][6] The

genetic polymorphism of the CYP2D6 enzyme leads to significant variability in the rate of

conversion of codeine to morphine, which can affect both efficacy and toxicity.[6] It is plausible

that methylcodeine's metabolism is also influenced by these enzymatic pathways.

Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects of a substance after a

single high-dose exposure. The median lethal dose (LD50) is a common metric derived from

these studies.

While specific LD50 values for methylcodeine are not readily available in the public domain,

the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifies

codeine methyl ether as "Harmful if swallowed".[7] This classification suggests a potential for

acute oral toxicity.

For comparative purposes, the acute toxicity data for codeine is presented below.
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Table 1: Acute Toxicity of Codeine

Species
Route of
Administration

LD50 Source

Rat Oral 427 mg/kg [8]

Mouse Oral 250 mg/kg [8]

Experimental Protocol: Acute Oral Toxicity (Up-and-
Down Procedure - OECD 425)
The Up-and-Down Procedure (UDP) is a method for determining the LD50 that uses a minimal

number of animals.

Objective: To determine the median lethal dose (LD50) of a test substance following a single

oral administration.

Species: Typically rats or mice.

Procedure:

Dose Selection: An initial dose is selected based on available information or a sighting study.

Sequential Dosing: Animals are dosed one at a time.

Dose Adjustment:

If an animal survives, the dose for the next animal is increased by a constant multiplicative

factor (e.g., 1.5).

If an animal dies, the dose for the next animal is decreased by the same factor.

Observation Period: Animals are observed for signs of toxicity and mortality for a defined

period, typically 14 days.

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on

the pattern of survivals and deaths.
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Up-and-Down Procedure for Acute Toxicity Testing.
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Repeated Dose Toxicity
Repeated dose toxicity studies evaluate the adverse effects of a substance following prolonged

or repeated exposure. These studies help to identify target organs of toxicity and to determine

the No-Observed-Adverse-Effect Level (NOAEL).[9][10][11][12][13][14][15]

Specific repeated dose toxicity data for methylcodeine, including a NOAEL, are not currently

available in published literature.

For context, a 13-week repeated-dose toxicity study of codeine in F344/N rats and B6C3F1

mice revealed decreased feed consumption at higher doses.[8] In a 14-day study in rats,

mortalities and decreased body weight were observed at higher concentrations.[8]

Experimental Protocol: 28-Day Repeated Dose Oral
Toxicity Study (OECD 407)
This study provides information on the potential health hazards arising from repeated oral

exposure to a substance for 28 days.[9][11][16][17]

Objective: To characterize the toxicological profile of a test substance after repeated oral

administration for 28 days and to determine the NOAEL.

Species: Typically rats.

Procedure:

Animal Groups: At least three dose groups and a control group, with a minimum of 5 males

and 5 females per group.

Dosing: The test substance is administered daily by gavage or in the diet/drinking water for

28 consecutive days.

Observations:

Clinical Signs: Daily observations for signs of toxicity.

Body Weight and Food/Water Consumption: Measured weekly.
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Hematology and Clinical Biochemistry: Performed at the end of the study.

Pathology:

Gross Necropsy: All animals are subjected to a full gross necropsy.

Organ Weights: Key organs are weighed.

Histopathology: Microscopic examination of major organs and tissues.

NOAEL Determination: The highest dose level at which no adverse effects are observed is

determined.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In-life Phase

Start: Animal Acclimatization
(Rats, 5/sex/group)

Daily Oral Dosing for 28 Days
(3 Dose Levels + Control)

In-life Observations

Terminal Procedures:
Blood Collection for Hematology

& Clinical Biochemistry

Daily Clinical Signs Weekly Body Weight Weekly Food/Water Consumption

Gross Necropsy & Organ Weights

Histopathological Examination

Data Analysis & NOAEL Determination

Final Report

Click to download full resolution via product page

Workflow for a 28-Day Repeated Dose Toxicity Study.
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Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to cause damage to

genetic material. Standard in vivo genotoxicity tests include the micronucleus assay and the

comet assay.

There are no specific genotoxicity studies available for methylcodeine. However, studies on

codeine have shown it to be non-mutagenic in the Ames assay but clastogenic in an in vitro

chromosome aberration assay.[8] In vivo, codeine was negative for inducing micronuclei in

bone marrow and DNA damage in various tissues in rats.[8]

Experimental Protocol: In Vivo Micronucleus Assay
(OECD 474)
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by

analyzing the formation of micronuclei in newly formed red blood cells.

Objective: To determine if a test substance induces chromosomal damage or damage to the

mitotic spindle.

Species: Typically mice or rats.

Procedure:

Dosing: Animals are treated with the test substance, usually on two or more occasions, 24

hours apart.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points

after the last dose.

Slide Preparation: Smears are prepared and stained to differentiate between polychromatic

(immature) and normochromatic (mature) erythrocytes.

Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-

PCEs) is determined by scoring a sufficient number of PCEs.
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Data Analysis: The results are statistically analyzed to determine if there is a significant

increase in the frequency of MN-PCEs in the treated groups compared to the control group.

Experimental Protocol: Comet Assay (Single Cell Gel
Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To detect DNA damage (single- and double-strand breaks, and alkali-labile sites) in

individual cells.

Procedure:

Cell Preparation: A single-cell suspension is prepared from the tissue of interest.

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto

a microscope slide.

Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones,

leaving behind the nuclear DNA.

DNA Unwinding and Electrophoresis: The slides are placed in an alkaline or neutral

electrophoresis buffer to unwind the DNA, followed by electrophoresis.

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a

microscope. Damaged DNA migrates further from the nucleus, forming a "comet" shape.

Image Analysis: The extent of DNA damage is quantified by measuring the length and

intensity of the comet tail.

Opioid Receptor Signaling Pathway
Methylcodeine, as an opioid derivative, is expected to exert its pharmacological and

toxicological effects primarily through interaction with opioid receptors. Opioid receptors are G-

protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling

cascades.
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Simplified Opioid Receptor Signaling Pathway.

Conclusion
The initial safety and toxicity profile of methylcodeine is not well-established in publicly

available literature. While its classification as "Harmful if swallowed" suggests a potential for

acute toxicity, quantitative data such as LD50 and NOAEL values are lacking. Due to its

structural similarity to codeine, it is reasonable to hypothesize that methylcodeine shares a

similar toxicological profile, including the potential for central nervous system and respiratory

depression. However, definitive conclusions can only be drawn from specific preclinical toxicity

studies.

The experimental protocols outlined in this guide, based on OECD guidelines, provide a

framework for conducting a thorough initial safety assessment of methylcodeine. Such studies

are essential to determine its acute and repeated dose toxicity, as well as its genotoxic

potential, and are a prerequisite for any further development of this compound as a potential

therapeutic agent. Researchers should proceed with caution and adhere to all regulatory

requirements when investigating this and other novel opioid compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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